molecular formula C11H6O B13827351 3,4-Diethynylbenzaldehyde CAS No. 412041-54-4

3,4-Diethynylbenzaldehyde

Cat. No.: B13827351
CAS No.: 412041-54-4
M. Wt: 154.16 g/mol
InChI Key: VZMCGJWDQVRFEG-UHFFFAOYSA-N
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Description

3,4-Diethynylbenzaldehyde: is an organic compound with the molecular formula C10H6O. It is characterized by the presence of two ethynyl groups attached to the benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethynylbenzaldehyde can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzaldehyde is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethynylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3,4-Diethynylbenzoic acid.

    Reduction: 3,4-Diethynylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4-Diethynylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and other chemical transformations.

Mechanism of Action

The mechanism of action of 3,4-Diethynylbenzaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group gains electrons and hydrogen atoms to form a primary alcohol. The ethynyl groups can participate in various reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

    3,5-Diethynylbenzaldehyde: Similar structure but with ethynyl groups at the 3 and 5 positions.

    3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of ethynyl groups.

    3,4-Dihydroxybenzaldehyde: Contains hydroxy groups instead of ethynyl groups.

Uniqueness: 3,4-Diethynylbenzaldehyde is unique due to the presence of ethynyl groups, which impart distinct reactivity and properties compared to other substituted benzaldehydes. The ethynyl groups allow for the formation of extended π-conjugated systems, making it valuable in the synthesis of advanced materials and organic electronic devices.

Properties

CAS No.

412041-54-4

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

3,4-diethynylbenzaldehyde

InChI

InChI=1S/C11H6O/c1-3-10-6-5-9(8-12)7-11(10)4-2/h1-2,5-8H

InChI Key

VZMCGJWDQVRFEG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)C=O)C#C

Origin of Product

United States

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